molecular formula C18H15N5OS B4559187 N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE

N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE

Cat. No.: B4559187
M. Wt: 349.4 g/mol
InChI Key: KLCCUHKBVJIZLA-UHFFFAOYSA-N
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Description

N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE is a complex organic compound that features a unique combination of benzodiazole and thiadiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process yields high amounts of the desired compound, which is then characterized using various spectral data such as FTIR, 1H-NMR, 13C-NMR, and HRMS .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions are generally carried out under controlled conditions, with specific temperatures and pH levels tailored to optimize the yield and purity of the products. For instance, oxidation reactions may require acidic or basic conditions depending on the desired outcome.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE stands out due to its unique combination of benzodiazole and thiadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-ylmethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-11-6-8-12(9-7-11)17(24)21-18-23-22-16(25-18)10-15-19-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3,(H,19,20)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCCUHKBVJIZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-{5-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-METHYLBENZAMIDE

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